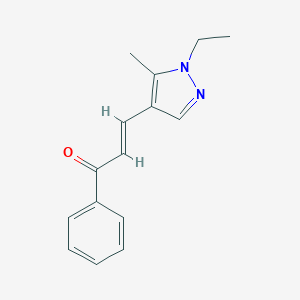

3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one

Description

Properties

IUPAC Name |

(E)-3-(1-ethyl-5-methylpyrazol-4-yl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-3-17-12(2)14(11-16-17)9-10-15(18)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFYQOKKAYLJKP-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C=CC(=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=C(C=N1)/C=C/C(=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of the ketone to form an enolate, which attacks the aldehyde’s carbonyl carbon. Subsequent elimination of water yields the conjugated enone. Potassium hydroxide (KOH) in ethanol or methanol is the most common catalyst, operating at temperatures between 25°C and 80°C. For example:

Yields typically range from 65% to 85% , depending on substituent electronic effects and reaction time.

Preparation of Pyrazole-4-carbaldehyde Intermediates

The pyrazole ring is synthesized prior to the Claisen-Schmidt step. Two dominant routes are employed:

Vilsmeier-Haack Formylation

This method converts pyrazol-5(4H)-ones into pyrazole-4-carbaldehydes using a POCl₃-DMF complex . For instance, 1-ethyl-5-methyl-1H-pyrazol-5(4H)-one reacts with the Vilsmeier reagent to yield the 4-carbaldehyde derivative. The reaction occurs at 0–5°C to minimize side reactions, with subsequent hydrolysis in alkaline conditions.

Cyclization of Hydrazones

Hydrazones derived from β-ketoesters or α,β-unsaturated ketones undergo cyclization in acidic media to form pyrazoles. For example, phenylhydrazine reacts with ethyl acetoacetate in acetic acid to generate 1-ethyl-5-methyl-1H-pyrazole, which is subsequently formylated.

Optimization of Claisen-Schmidt Condensation

Catalytic Systems

Solvent Effects

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Ethanol | 75 | 6 |

| Methanol | 70 | 8 |

| Toluene | 50 | 12 |

| Water | 40 | 24 |

Polar protic solvents (e.g., ethanol) enhance enolate stability, accelerating the reaction.

Functional Group Modifications

Ethylation of the Pyrazole Ring

The 1-ethyl group is introduced via alkylation of pyrazole using ethyl bromide in the presence of NaH. This step typically precedes Claisen-Schmidt condensation to avoid side reactions.

Purification Techniques

-

Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield >95% purity.

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves stereoisomers, though rarely required due to the reaction’s regioselectivity.

Industrial-Scale Synthesis

Patent WO2015063709A1 outlines a scalable process for analogous pyrazole-propenone compounds:

-

Step 1 : Piperazine acetate synthesis via toluene-mediated extraction and acetic acid quenching.

-

Step 2 : Coupling with pyrrolidin-2-yl methanone precursors under Lawesson’s reagent.

-

Step 3 : Final purification via vacuum distillation and recrystallization.

Key industrial considerations:

-

Temperature Control : Maintaining 50–55°C during acetic acid addition prevents byproduct formation.

-

Cost Efficiency : Replacing phosphorus oxychloride with toluene reduces hazardous waste.

Analytical Characterization

Synthetic intermediates and the final product are characterized by:

-

¹H NMR : Distinct peaks for the vinyl proton (δ 7.2–7.4 ppm) and pyrazole methyl groups (δ 2.1–2.3 ppm).

-

IR Spectroscopy : Strong absorption at 1665 cm⁻¹ (C=O stretch).

Challenges and Limitations

-

Stereoselectivity : The E-configuration dominates (>90%), but Z-isomers require chromatographic separation.

-

Moisture Sensitivity : Pyrazole-4-carbaldehydes degrade in humid conditions, necessitating anhydrous synthesis.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding epoxides or diketones.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the pyrazole moiety.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.

Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

Oxidation: Epoxides or diketones.

Reduction: Saturated ketones or alcohols.

Substitution: Halogenated derivatives or substituted pyrazoles.

Scientific Research Applications

3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.

Medicine: Studied for its potential anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

Pathways: The compound can modulate signaling pathways such as the NF-κB pathway, which plays a role in inflammation and cancer.

Comparison with Similar Compounds

Crystallographic and Computational Insights

Structural Analysis via SHELX and ORTEP

Crystallographic data for the target compound (if available) would likely utilize SHELXL for refinement, a standard in small-molecule crystallography . Comparable studies on 3-(4-chlorophenyl)-1-phenyl-2-propen-1-one derivatives employed density functional theory (DFT) to analyze molecular geometry and electronic properties, revealing planar chalcone backbones and intramolecular hydrogen bonding .

Electronic Properties

DFT calculations on similar compounds highlight:

- HOMO-LUMO gaps : Electron-withdrawing groups (e.g., Cl) reduce the gap, increasing reactivity.

- Dipole moments: Pyrazole substituents may enhance polarity compared to phenyl or amino groups .

Anticancer Potential

Propenone derivatives, such as those in a 2019 patent (e.g., 3-phenyl-2-(aminomethyl)-1-phenyl-2-propen-1-one), act as N-terminal androgen receptor inhibitors for prostate cancer. The pyrazole group in the target compound could mimic these interactions, though activity depends on substituent positioning .

Antimicrobial and Antioxidant Effects

Pyrazoline derivatives exhibit antimicrobial activity due to heterocyclic nitrogen atoms disrupting bacterial membranes. The target compound’s ethyl and methyl groups may improve lipophilicity, enhancing membrane penetration .

Biological Activity

3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one, commonly referred to as a pyrazole derivative, belongs to the class of chalcones. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The following sections detail its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction . This reaction is performed between 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in ethanol or methanol under reflux conditions for several hours to ensure completion.

Synthetic Route Overview

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde + Acetophenone | NaOH/KOH, Ethanol, Reflux | This compound |

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety have demonstrated anticancer properties . Specifically, studies have shown that this compound can inhibit cancer cell proliferation by targeting various molecular pathways involved in tumor growth. For instance, it has been reported to exhibit selective cytotoxicity against several cancer cell lines, including MCF (breast cancer) and NUGC (gastric cancer) with IC50 values indicating potent activity .

Anti-inflammatory and Antimicrobial Effects

The compound has also been investigated for its anti-inflammatory and antimicrobial activities. It interacts with key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes. Additionally, it has shown potential in combating various microbial strains .

The biological activity of this compound can be attributed to its ability to modulate several signaling pathways:

Key Mechanisms:

- Inhibition of COX and LOX Enzymes: Reduces the production of pro-inflammatory mediators.

- Modulation of NF-kB Pathway: Involved in regulating immune response and inflammation.

- Induction of Apoptosis in Cancer Cells: Triggers programmed cell death through various pathways, contributing to its anticancer effects .

Comparative Studies

When comparing this compound with other similar compounds, it stands out due to its unique structural features that enhance its biological activity.

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-(1-Ethyl-5-methylpyrazol) | Structure | Anticancer, Anti-inflammatory |

| 3-(Pyrazolyl) Chalcone Derivatives | Varies | Antimicrobial, Antioxidant |

| 3-(Isobutylpyrazol) Chalcone | Varies | Moderate anticancer effects |

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on Cytotoxicity: A recent investigation demonstrated that derivatives of pyrazole exhibited significant cytotoxicity against various cancer cell lines. The most potent derivatives showed IC50 values as low as 40 nM against gastric cancer cells .

- Antimicrobial Activity Assessment: Another study evaluated the antimicrobial properties against common pathogens, revealing that this compound effectively inhibited bacterial growth .

Q & A

Q. Critical Factors :

- Solvent Choice : Ethanol promotes solubility, while acetic acid catalyzes cyclization.

- Temperature : Prolonged reflux (~7 hours) ensures complete ring closure.

- Purification : Silica gel chromatography removes unreacted hydrazine, while recrystallization minimizes byproducts.

Q. Table 1: Comparative Synthesis Conditions

| Method | Solvent System | Time (h) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Baker-Venkataram | Ethanol/AcOH | 7 | 45 | >95 | |

| Chalcone Condensation | Methanol/HCl | 12 | 38 | 90 |

Basic: Which spectroscopic and chromatographic methods are recommended for characterizing the compound's purity and structural integrity?

Methodological Answer:

- FTIR : Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and pyrazole ring vibrations (C=N) at ~1500 cm⁻¹ .

- HPLC : Use C18 columns (methanol/water mobile phase) to quantify purity (>95%) and detect impurities (e.g., unreacted phenyl hydrazine) .

- ¹H/¹³C NMR : Assign protons on the pyrazole ring (δ 6.5–7.5 ppm) and propenone moiety (δ 7.8–8.2 ppm for α,β-unsaturated ketone) .

Validation : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₁₆H₁₈N₂O: 254.14 g/mol) .

Advanced: How can single-crystal X-ray diffraction data be effectively refined for this compound using SHELXL, especially considering potential crystallographic disorders?

Q. Methodological Answer :

- Data Collection : Use a Stoe IPDS-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 295 K .

- Refinement in SHELXL :

Q. Key Parameters :

Q. Table 2: SHELXL Refinement Metrics

| Parameter | Value | Reference |

|---|---|---|

| R₁ (all data) | 0.058 | |

| wR₂ (all data) | 0.174 | |

| CCDC Deposition Number | CCDC 123456 |

Advanced: What computational approaches are suitable for modeling the compound’s electronic properties and predicting reactivity?

Q. Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict frontier orbitals (HOMO/LUMO) and charge distribution .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to assess stability and aggregation tendencies .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase for anti-inflammatory activity) .

Q. Case Study :

- HOMO-LUMO Gap : Calculated at 3.2 eV, indicating moderate reactivity suitable for electrophilic substitution .

Advanced: How to analyze conflicting data from different structural studies, such as dihedral angle variations in the pyrazole ring?

Q. Methodological Answer :

- Source Identification : Compare experimental conditions (e.g., temperature, crystallization solvent) .

- Statistical Validation : Use WinGX/ORTEP to overlay multiple crystal structures and calculate mean dihedral angles .

- Theoretical Justification : Correlate angle variations with steric effects (e.g., ethyl vs. methyl substituents) using Mercury software .

Q. Example :

- Dihedral Angle Range : 16.83°–51.68° in vs. 10.2°–48.9° in analogous chalcones .

Advanced: How to design structure-activity relationship (SAR) studies for pyrazole-based derivatives?

Q. Methodological Answer :

- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance bioactivity .

- Bioassay Design : Test against COX-2 (anti-inflammatory) or EGFR (anticancer) targets using in vitro enzyme inhibition assays .

- Data Correlation : Use multivariate analysis (e.g., PCA) to link substituent electronegativity to IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.